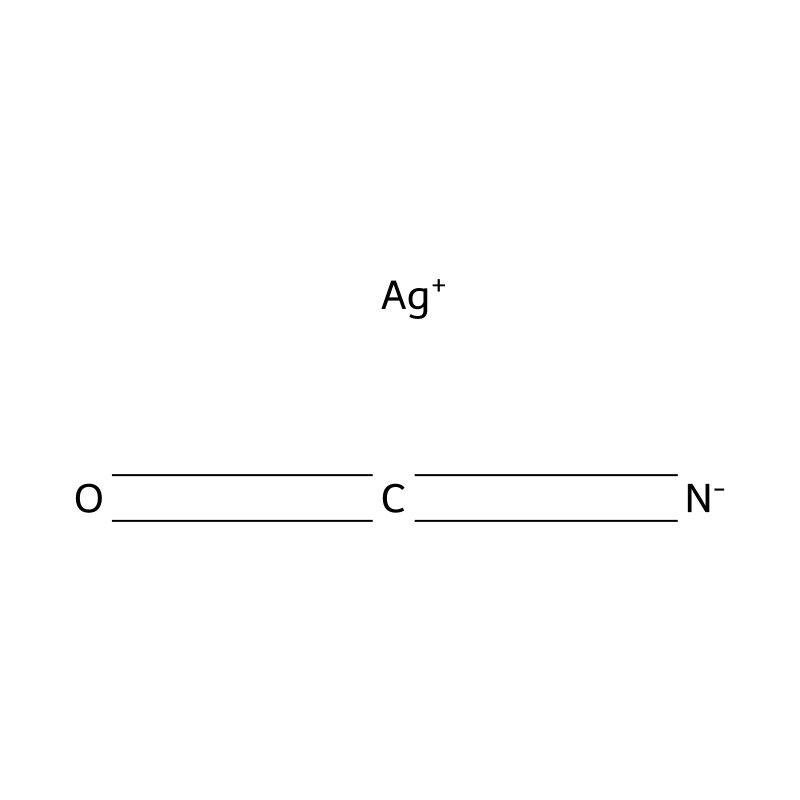Silver cyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bactericide and Antibacterial Properties
- Research suggests silver cyanate possesses bactericidal properties. Studies have shown its effectiveness against some infectious diseases [1]. The exact mechanism of action remains unclear, but it might involve the formation of an inorganic acid upon contact with water, leading to the release of hydrogen ions [1]. These ions can disrupt bacterial cell membranes, causing cell death.
Source
[1] DAA31516 | 3315-16-0 | Silver cyanate - Biosynth ()
Current limitations
More research is needed to fully understand the effectiveness of silver cyanate against various bacterial strains and its potential for clinical applications.
Precursor for Organic Synthesis
- Silver cyanate serves as a reagent in the preparation of specific organic molecules with potential biomedical applications. These include 1-(3-thianyl)uracil and 9-(3-thianyl)adenine derivatives, which exhibit promising anti-human immunodeficiency virus (HIV) and antitumor activity [2].
Source
[2] Silver cyanate, 98%, Thermo Scientific Chemicals ()
Future potential
Research on utilizing silver cyanate for synthesizing other novel therapeutic agents is ongoing.
Potential Therapeutic Effects
- Preliminary studies suggest that silver cyanate might offer beneficial effects in diabetic neuropathy. Research indicates it may help reduce oxidative stress and improve mitochondrial function, potentially alleviating nerve damage associated with diabetes [3].
Source
Silver cyanate is an inorganic compound with the chemical formula . It is a cyanate salt of silver, typically appearing as a beige to gray powder. The compound crystallizes in the monoclinic crystal system, specifically in the space group . Its unit cell comprises two cyanate ions and two silver ions, where each silver ion is coordinated to two nitrogen atoms, forming zigzag chains of alternating silver and nitrogen atoms along the monoclinic axis, with cyanate ions oriented perpendicular to this direction .
Silver cyanate should be handled with caution due to the presence of both silver and cyanate ions. Silver salts can cause skin irritation and argyria (a bluish-gray discoloration of the skin, eyes, and mucous membranes) upon prolonged exposure []. Cyanate ions can be toxic if ingested or inhaled, affecting the central nervous system and cardiovascular system [].
- Reaction with Nitric Acid: When silver cyanate reacts with nitric acid, it produces silver nitrate, carbon dioxide, and ammonium nitrate:
- Reaction with Bromine: Silver cyanate can react with bromine to form dioxocyan as an intermediate .
These reactions highlight its reactivity and potential applications in various chemical processes.
Silver cyanate can be synthesized through the following methods:
- Reaction of Silver Nitrate and Potassium Cyanate: This is the most common method where silver nitrate reacts with potassium cyanate in an aqueous solution:The reaction results in the precipitation of silver cyanate as a solid .
- Alternative Methods: Other methods may involve the reaction of concentrated nitric acid with silver metal and ethanol under controlled conditions .
Silver cyanate has several applications primarily in chemical synthesis and research:
- Synthesis of Other Compounds: It serves as a precursor for synthesizing other silver compounds.
- Research: Due to its unique properties, it is used in studies related to coordination chemistry and material science.
Interaction studies involving silver cyanate have primarily focused on its reactivity with other chemical species. For instance, its reaction with bromine has been noted to lead to significant intermediates like dioxocyan. Understanding these interactions can provide insights into the behavior of silver cyanate in various chemical environments and its potential applications in material synthesis .
Silver cyanate shares similarities with several other compounds, particularly those containing silver or cyanate ions. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Silver Cyanide | AgCN | White solid; used in silver plating and extraction processes. |
| Sodium Cyanate | NaOCN | Soluble in water; used as a reagent in organic synthesis. |
| Potassium Cyanate | KOCN | Similar properties to sodium cyanate; used in various chemical applications. |
| Silver Fulminate | AgCNO | Highly explosive; used in detonators; exhibits different reactivity compared to silver cyanate. |
Uniqueness of Silver Cyanate
Silver cyanate is unique due to its specific structure that allows for distinct coordination between silver and nitrogen atoms, forming zigzag chains that are not present in other similar compounds. Additionally, its ability to participate in specific reactions (like those with nitric acid) sets it apart from other silver salts.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








